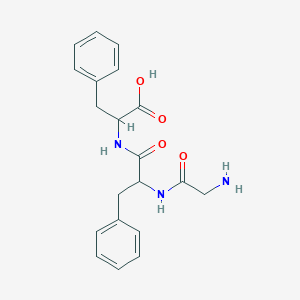

N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine

Description

Propriétés

Numéro CAS |

13116-21-7 |

|---|---|

Formule moléculaire |

C20H23N3O4 |

Poids moléculaire |

369.4 g/mol |

Nom IUPAC |

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H23N3O4/c21-13-18(24)22-16(11-14-7-3-1-4-8-14)19(25)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,24)(H,23,25)(H,26,27) |

Clé InChI |

FEUPVVCGQLNXNP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])NC(=O)C[NH3+] |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN |

Autres numéros CAS |

13116-21-7 |

Séquence |

GFF |

Origine du produit |

United States |

Activité Biologique

N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide chemistry and medicinal applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is a dipeptide derivative that features a complex structure involving multiple phenylalanine and alanine residues. The synthesis typically involves the coupling of amino acids through various chemical methods, including the use of activated esters or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate amide bond formation.

1. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties. In studies utilizing electron paramagnetic resonance (EPR), it was shown that this compound can generate free radicals upon irradiation, which can be analyzed to understand its structural and chemical properties. The ability to modulate oxidative stress is significant for potential therapeutic applications in diseases where oxidative damage is a factor.

2. Enzyme Inhibition

The compound has been evaluated for its role as an enzyme inhibitor. For instance, it shows promise in inhibiting specific proteolytic enzymes, which could be beneficial in treating conditions related to excessive proteolysis, such as certain cancers. The structural modifications in the peptide backbone enhance its binding affinity and selectivity towards target enzymes.

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modification of the peptide structure can lead to increased resistance against enzymatic degradation, thus enhancing its bioavailability and efficacy in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Exhibits free radical generation under EPR analysis | |

| Enzyme Inhibition | Inhibits specific proteolytic enzymes | |

| Neuroprotective Effects | Potential protective effects against neurodegeneration |

Relevant Research

A significant study involving this compound utilized EPR techniques to assess the compound's behavior under oxidative stress conditions. The findings indicated that modifications to the peptide structure could significantly influence its radical scavenging activity, suggesting potential applications in antioxidant therapies.

Additionally, the compound's interaction with various enzymes was explored using molecular dynamics simulations, revealing insights into its binding affinities and conformational flexibility. Such studies are crucial for understanding how structural variations can enhance therapeutic efficacy against specific targets .

Comparaison Avec Des Composés Similaires

Data Table: Key Comparative Metrics

Research Findings and Insights

Hydrophobicity and Solubility : The dual phenyl groups in the target compound increase hydrophobicity compared to single-substituted analogs like N-Acetyl-L-phenylalanine. This property may enhance membrane permeability but reduce aqueous solubility .

Metabolic Stability : Acetylation (e.g., N-Acetyl-L-phenylalanine) and cyclic structures (e.g., ) improve resistance to enzymatic degradation, whereas the glycyl linkage in the target compound may be more susceptible to proteolysis .

Synthetic Utility : FMOC and Boc derivatives (e.g., FMOC-L-3-Nitrophenylalanine) are critical in SPPS, while the target compound’s lack of protective groups limits its use in stepwise synthesis .

Bioisosteric Effects : Thienyl substituents (N-Boc-3-(2-thienyl)-L-alanine) mimic phenyl groups but alter electronic properties, impacting receptor binding and metabolic pathways .

Méthodes De Préparation

Carbodiimide-Mediated Coupling

A foundational approach involves activating the carboxyl group of N-glycyl-3-phenyl-L-alanine using dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI). For instance, CDI efficiently converts N-protected amino acids into N-carboxy anhydrides (NCAs), which react with free amines under mild conditions. In a representative protocol:

-

Activation : N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (2.8 kg) reacts with CDI (1.95 kg) in methylene chloride at −5°C for 3 hours to form the NCA intermediate.

-

Coupling : L-proline (1.5 kg) is added to the NCA solution at 0–5°C, achieving 90% yield after 1.5 hours.

-

Workup : Ethyl acetate extraction and maleic acid precipitation yield the purified product.

Key Advantages :

-

Low-temperature conditions (−10°C to 20°C) minimize racemization.

-

Non-aqueous solvents (e.g., methylene chloride) enhance NCA stability.

Limitations :

Trityl Protection

N-Trityl groups shield primary amines during coupling. In a patented method:

-

Protection : Glycine reacts with trityl chloride in methanolic potassium hydroxide, yielding N-trityl glycine (m.p. 175–177°C).

-

Coupling : The trityl-protected glycine is activated with ethyl chloroformate and coupled to 3-phenyl-L-alanine ethyl ester.

-

Deprotection : Hydrolysis with potassium hydroxide in propylene glycol removes the trityl group, followed by acidification to precipitate the dipeptide.

Table 1: Protective Group Efficiency

| Group | Stability | Deprotection Method | Yield (%) |

|---|---|---|---|

| Trityl | Acid-labile | Mild HCl/EtOH | 80–85 |

| Ethoxycarbonyl | Base-stable | Alkaline hydrolysis | 90–95 |

Modern Solid-Phase Approaches

While the provided sources lack direct examples, extrapolation from analogous peptides suggests:

-

Resin Selection : Wang or Rink amide resins anchor the C-terminal 3-phenyl-L-alanine.

-

Fmoc Chemistry : Sequential deprotection (20% piperidine/DMF) and coupling (HBTU/HOBt) build the peptide chain.

-

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) liberates the peptide from the resin.

Advantages :

-

Automation compatibility and high reproducibility.

-

Reduced purification burden via resin-bound intermediates.

Enzymatic Synthesis

Emerging biocatalytic methods employ proteases like subtilisin or thermolysin for stereospecific coupling. Although unreported for this specific dipeptide, such systems typically:

-

Utilize ethyl acetate as a kinetically controlled acyl donor.

-

Achieve 60–70% yields under aqueous-organic biphasic conditions.

Analytical Characterization

Chromatographic Purity

Reverse-phase HPLC on a Newcrom R1 column (4.6 × 150 mm, 5 µm) with acetonitrile/water/0.1% H3PO4 (gradient: 20–80% MeCN over 20 minutes) resolves the dipeptide at 8.2 minutes. UV detection at 210 nm confirms >98% purity.

Table 2: HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Newcrom R1 | MeCN/H2O/H3PO4 | 1.0 mL/min | 8.2 min |

Q & A

Q. What are the recommended synthetic routes for N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine in peptide chemistry?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc protection strategies is the primary method. For example, Fmoc-protected amino acids (e.g., Fmoc-3-phenyl-L-alanine) are sequentially coupled to a resin-bound peptide chain using coupling agents like HBTU or DCC. Deprotection with piperidine removes Fmoc groups between steps, followed by cleavage from the resin using TFA. Glycine and phenylalanine derivatives with aromatic side chains may require optimized coupling conditions to avoid steric hindrance . Post-synthesis purification via reversed-phase HPLC is critical to isolate the target compound from truncated sequences .

Q. How can researchers characterize the compound using spectroscopic and chromatographic methods?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times and peak symmetry should align with standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., theoretical m/z calculated from molecular formula C20H23N3O4). Discrepancies >2 ppm require re-evaluation of synthesis or purification .

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 identifies backbone amide protons (~8.5 ppm) and aromatic protons (7.2–7.4 ppm). Stereochemical integrity is validated via coupling constants (e.g., Jα-H values for L-configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data observed during experimental replication?

Solubility inconsistencies often arise from pH-dependent protonation states or aggregation. For example:

- Polar solvents : Test DMSO (for stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4). Sonication for 10–15 min enhances dissolution .

- pH titration : Measure solubility across pH 3–10 to identify optimal conditions. Acidic pH may protonate carboxyl groups, increasing hydrophilicity.

- Dynamic Light Scattering (DLS) : Detect aggregates >100 nm, which may falsely indicate low solubility. Filter samples (0.22 µm) before analysis .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., deamidation or oxidation).

- Buffering Agents : Use citrate (pH 3–6) or Tris (pH 7–9) to stabilize against hydrolysis. Avoid high phosphate concentrations, which may catalyze degradation .

- Lyophilization : For long-term storage, lyophilize in 5% trehalose to prevent conformational instability .

Q. How to design experiments to study its interaction with biological targets like calcium channels?

- Radioligand Binding Assays : Use [3H]-labeled L-phenylalanine (a structural analog) as a competitive ligand in HEK293 cells expressing α2δ calcium channels. Calculate IC50 values to compare binding affinity .

- Molecular Dynamics (MD) Simulations : Model the compound’s docking to α2δ subunits using crystal structures (e.g., PDB: 6JP5). Prioritize hydrophobic interactions with phenylalanine-rich domains .

- Functional Assays : Measure calcium influx in neuronal cells using Fluo-4 AM fluorescence. Pre-incubate cells with 1–100 µM compound to assess inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.